Ammoximation Reactivity: 2,6-Dimethylcyclohexanone is the Least Reactive Methylcyclohexanone on TS-1 Zeolite
In the TS-1 catalyzed ammoximation of cyclic ketones with H₂O₂ and NH₃, the reactivity of methylcyclohexanones follows the order: cyclohexanone > 2-methylcyclohexanone ≈ 3-methylcyclohexanone > 2,6-dimethylcyclohexanone [1]. The low reactivity of 2,6-dimethylcyclohexanone is attributed to its slower diffusivity inside the TS-1 zeolite channels and the steric hindrance of the 2- and 6-methyl groups, which impede access of the carbonyl group to the Ti active site [1].
| Evidence Dimension | Relative reactivity (qualitative order) in TS-1 catalyzed ammoximation |
|---|---|
| Target Compound Data | Lowest reactivity among methylcyclohexanones tested |
| Comparator Or Baseline | Cyclohexanone (highest), 2-methylcyclohexanone (intermediate), 3-methylcyclohexanone (intermediate) |
| Quantified Difference | Reactivity order: cyclohexanone > 2-methylcyclohexanone ≈ 3-methylcyclohexanone > 2,6-dimethylcyclohexanone |
| Conditions | TS-1 catalyst, H₂O₂ and NH₃, 1996 study by Tatsumi and Jappar |
Why This Matters
For researchers designing TS-1 catalyzed processes, 2,6-dimethylcyclohexanone is not a drop-in replacement for cyclohexanone or 2-methylcyclohexanone; its distinct diffusion-limited reactivity profile must be accounted for in reaction engineering and catalyst selection.
- [1] Tatsumi, T., & Jappar, N. (1996). Ammoximation of Cyclic Ketones on TS-1 and Amorphous SiO2-TiO2. Journal of Catalysis, 161(2), 570-576. View Source
